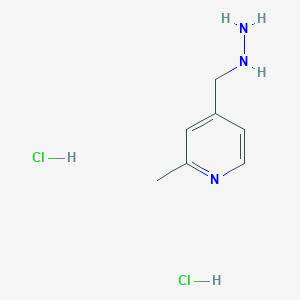
4-(Hydrazinylmethyl)-2-methylpyridine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)-2-methylpyridine 2HCl is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinylmethyl group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl typically involves the reaction of 2-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: The hydrazinyl group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced hydrazinyl groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydrazinylmethyl)-2-methylpyridine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-(Hydrazinylmethyl)pyridine: Lacks the methyl group on the pyridine ring.
2-Methylpyridine: Lacks the hydrazinylmethyl group.
Hydrazinylmethyl derivatives: Compounds with similar hydrazinylmethyl groups but different aromatic rings.
Uniqueness: 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl is unique due to the presence of both the hydrazinylmethyl group and the methyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H13Cl2N3 |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
(2-methylpyridin-4-yl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-4-7(5-10-8)2-3-9-6;;/h2-4,10H,5,8H2,1H3;2*1H |
InChI Key |
YFEPSFMAALUQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CNN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


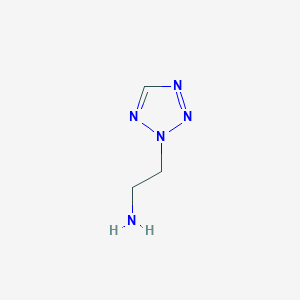
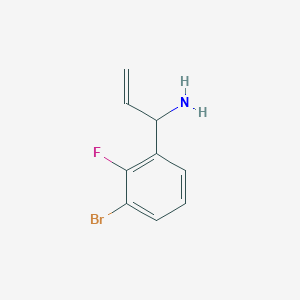
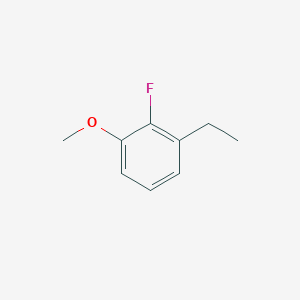
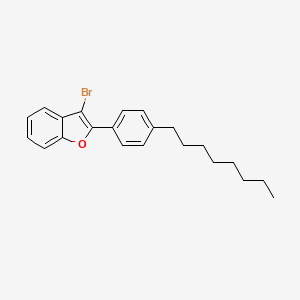
![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)

![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)

![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)



![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)

